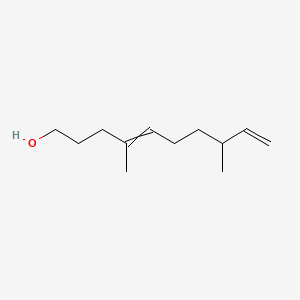

(4E)-4,8-dimethyldeca-4,9-dien-1-ol

Description

Contextual Significance in Organic Chemistry and Chemical Biology

The related aldehyde, 4,9-decadienal, 4,8-dimethyl-, is noted for its potential antimicrobial, antifungal, or insect attractant properties. ontosight.ai However, it is crucial to distinguish that this information pertains to the aldehyde and not the alcohol. Any extrapolation of these properties to 4,9-Decadien-1-ol, 4,8-dimethyl- would be speculative without direct scientific investigation.

Historical Perspectives of Research on Long-Chain Alkenols

A specific historical account of the research focused on 4,9-Decadien-1-ol, 4,8-dimethyl- is not available in surveyed literature. The broader class of long-chain alkenols has been a subject of study in various contexts, including their natural occurrence and synthesis. However, a dedicated research history for this particular molecule is not evident.

Structural Features and Stereochemical Considerations

The structure of 4,9-Decadien-1-ol, 4,8-dimethyl- consists of a ten-carbon chain. It features a hydroxyl (-OH) group at the first carbon position (C1), and two methyl groups located at the fourth and eighth carbon positions (C4 and C8). Two double bonds are present, one starting at the fourth carbon (C4) and the other at the ninth carbon (C9). nih.gov

The presence of double bonds and a chiral center at C8 suggests the potential for multiple stereoisomers. The double bond at C4 can exist in either an (E) or (Z) configuration. The chiral center at C8 can have an (R) or (S) configuration. This results in the possibility of several distinct stereoisomers, each of which could exhibit unique biological activities and physical properties. However, specific studies on the synthesis and differential properties of the individual stereoisomers of 4,9-Decadien-1-ol, 4,8-dimethyl- are not described in the available literature.

Table 1: Structural and Chemical Properties of 4,9-Decadien-1-ol, 4,8-dimethyl-

| Property | Value |

|---|---|

| IUPAC Name | 4,8-dimethyldeca-4,9-dien-1-ol nih.govchemicalbook.com |

| CAS Number | 72928-27-9 nih.govepa.gov |

| Molecular Formula | C₁₂H₂₂O nih.gov |

| Molecular Weight | 182.31 g/mol epa.gov |

Overview of Key Research Domains

Currently, there are no clearly defined, prominent research domains that focus specifically on 4,9-Decadien-1-ol, 4,8-dimethyl-. While the search for novel bioactive compounds is a constant endeavor in chemical research, this particular alkenol does not appear as a lead compound in the publicly accessible scientific literature. Its potential utility as a synthetic intermediate or a bioactive agent remains an area open to future investigation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4,9-Decadien-1-ol, 4,8-dimethyl- |

| 4,8-dimethyldeca-4,9-dien-1-ol |

Properties

CAS No. |

72928-27-9 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(4E)-4,8-dimethyldeca-4,9-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,11,13H,1,5-7,9-10H2,2-3H3/b12-8+ |

InChI Key |

PSFAZLXAAWYFEH-XYOKQWHBSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/CCCO)C=C |

Canonical SMILES |

CC(CCC=C(C)CCCO)C=C |

Origin of Product |

United States |

Natural Occurrence and Chemoecological Relevance

Discovery and Isolation from Biological Matrices

Despite extensive research into the chemical constituents of various organisms, there is currently no scientific literature available that documents the discovery and isolation of 4,9-Decadien-1-ol, 4,8-dimethyl- from any biological matrices.

The genus Pelargonium, which includes the fragrant rose-scented geranium (Pelargonium graveolens), is well-known for producing a diverse array of volatile organic compounds (VOCs). These compounds are the basis of geranium oil, which is highly valued in the perfume industry. Extensive studies have been conducted to analyze the VOC profiles of different Pelargonium species and cultivars.

The chemical composition of the essential oils and volatiles from Pelargonium species has been thoroughly investigated using techniques such as gas chromatography-mass spectrometry (GC-MS). These analyses have identified numerous compounds, with the most abundant typically being citronellol (B86348), geraniol (B1671447), linalool (B1675412), isomenthone, and citronellyl formate. The relative percentages of these and other minor components can vary based on the cultivar, time of day, and environmental conditions.

A review of the published volatile profiles of the Pelargonium genus does not indicate the presence of 4,9-Decadien-1-ol, 4,8-dimethyl-. The table below summarizes the major volatile compounds commonly identified in Pelargonium graveolens.

| Compound | Typical Percentage Range (%) |

| Citronellol | 22.73 - 29.7 |

| Citronellyl formate | 24.38 - 27.2 |

| Geraniol | 0.68 - 14.6 |

| Isomenthone | 8.16 - 10.83 |

| Linalool | 0.57 - 3.8 |

| (E)-caryophyllene | 2.27 - 6.22 |

| Germacrene D | 1.27 - 6.4 |

Data compiled from multiple studies.

The study of plant metabolomics aims to identify and quantify the complete set of small-molecule metabolites within an organism. In Pelargonium, this includes a wide range of compounds such as monoterpenoids, sesquiterpenoids, flavonoids, and tannins. While the biosynthesis of major components like citronellol and geraniol has been a subject of research, there is no evidence in the current scientific literature to suggest that 4,9-Decadien-1-ol, 4,8-dimethyl- is a metabolite in the Pelargonium genus.

Chemical communication is a vital aspect of arthropod life, with pheromones playing a key role in behaviors such as mating and trail-following. These semiochemicals are often long-chain unsaturated alcohols, aldehydes, or esters.

Extensive research has been dedicated to identifying the specific pheromone components of numerous arthropod species. For example, (E,E)-8,10-dodecadien-1-ol is the main pheromone component of the codling moth, Cydia pomonella. In termites, compounds like (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol have been identified as trail pheromones. A comprehensive search of databases and scientific literature, including resources like Pherobase, did not yield any records of 4,9-Decadien-1-ol, 4,8-dimethyl- being identified as a pheromone or any other semiochemical in any arthropod species.

The process of pheromone identification involves the extraction of chemical signals from the glands or bodies of insects, followed by sophisticated analytical techniques to determine their structure and quantity. While methods for such analyses are well-established, there are no published studies that report the quantitative analysis of 4,9-Decadien-1-ol, 4,8-dimethyl- from any biological extracts of arthropod origin.

Detection in Arthropod Systems (e.g., Insect Pheromones)

Biosynthetic Pathways and Precursors

The biosynthesis of 4,9-Decadien-1-ol, 4,8-dimethyl- is hypothesized to follow the general pathways established for fatty acid-derived insect pheromones, with specific enzymatic steps to account for its unique structural features. cerambycoidea.com

Enzymatic Mechanisms of Alkene Formation

The two double bonds (alkenes) in the molecule are most likely introduced by the action of specific desaturase enzymes. These enzymes are responsible for creating double bonds at precise locations within a fatty acid chain. The biosynthesis of a dienol like 4,9-Decadien-1-ol would likely involve at least two distinct desaturation steps, catalyzed by different desaturases to create the double bonds at the C4 and C9 positions. The stereochemistry of these double bonds (Z or E) is also under strict enzymatic control and is crucial for the compound's biological activity.

Role of Fatty Acid Metabolism

The backbone of 4,9-Decadien-1-ol, 4,8-dimethyl- is a modified fatty acid. Standard fatty acid biosynthesis produces straight-chain saturated fatty acids. The production of this branched and unsaturated alcohol involves several key modifications to this central metabolic pathway:

Initiation with a Branched-Chain Precursor: The methyl groups at positions 4 and 8 suggest a biosynthetic route that incorporates branched-chain building blocks. The biosynthesis could be initiated with a branched-chain starter unit derived from amino acids such as valine (leading to an isobutyryl-CoA starter) or leucine (B10760876) (leading to an isovaleryl-CoA starter). Alternatively, methylmalonyl-CoA, derived from the metabolism of several amino acids or odd-chain fatty acids, could be incorporated during the chain elongation process by fatty acid synthase (FAS) or a polyketide synthase (PKS).

Chain Elongation: The fatty acid chain would be elongated through the sequential addition of two-carbon units from malonyl-CoA by the FAS complex.

Desaturation: As mentioned, specific desaturases would then introduce the double bonds at the C4 and C9 positions.

Reduction: Finally, the carboxylic acid group of the fatty acid precursor is reduced to an alcohol. This final step is typically catalyzed by a fatty acyl-CoA reductase (FAR), an enzyme that specifically converts fatty acyl-CoAs to their corresponding alcohols.

Genetic Basis of Biosynthesis

The production of a specific pheromone blend is under tight genetic control. The genes encoding the key enzymes in the biosynthetic pathway—fatty acid synthases, desaturases, and fatty acyl-CoA reductases—are critical. The evolution of new pheromone components, and thus new species, can be driven by mutations in these genes that alter the structure of the resulting pheromone.

For a compound like 4,9-Decadien-1-ol, 4,8-dimethyl-, the genetic blueprint would include:

Genes for branched-chain precursor synthesis: Enzymes involved in the catabolism of amino acids to provide the initial branched starter units.

Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) genes: These genes would determine the incorporation of methylmalonyl-CoA to create the internal methyl branch.

Desaturase genes: At least two different desaturase genes would likely be required to create the specific pattern of unsaturation. Gene duplication and subsequent divergence of desaturase genes is a known mechanism for the evolution of novel pheromone components in insects.

Fatty Acyl-CoA Reductase (FAR) gene: A specific FAR gene would be responsible for the final reduction to the alcohol.

The expression of these genes is often restricted to specialized pheromone glands and is tightly regulated by hormones and neuropeptides, ensuring that pheromone production occurs at the appropriate time for mating or other ecological functions.

Advanced Chemical Synthesis and Stereocontrol Strategies

Total Synthesis Approaches to 4,9-Decadien-1-ol, 4,8-dimethyl-

The construction of the C12 carbon skeleton of 4,9-decadien-1-ol, 4,8-dimethyl-, with its characteristic diene system and stereocenters, can be approached through several synthetic paradigms. The choice between a linear or a convergent strategy is a critical initial consideration, each with its inherent advantages and disadvantages.

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually simple, easier to plan. | Lower overall yield, longer reaction sequence. |

| Convergent Synthesis | Higher overall yield, more efficient. | Requires synthesis of multiple complex fragments. |

Established Methodologies (e.g., Wittig Reaction, Grignard Reaction)

The formation of the crucial carbon-carbon bonds and the introduction of the double bonds in the desired positions can be effectively achieved using well-established organometallic reactions such as the Wittig and Grignard reactions.

A potential linear synthesis could start with the appropriate enantiomer of citronellal (B1669106). The aldehyde functionality of citronellal provides a key handle for chain extension.

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes and ketones. libretexts.orgmasterorganicchemistry.com In the context of synthesizing 4,9-decadien-1-ol, 4,8-dimethyl-, a Wittig reaction could be employed to introduce the C9-C10 double bond. The choice of the phosphonium (B103445) ylide and the reaction conditions are critical for controlling the stereochemistry of the newly formed double bond. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes. nih.gov The use of salt-free conditions or specific solvents can further influence the stereoselectivity.

The Grignard reaction offers another classic method for C-C bond formation. masterorganicchemistry.comleah4sci.comyoutube.comyoutube.com A vinyl Grignard reagent, such as vinylmagnesium bromide, could be reacted with a suitable aldehyde precursor to construct the carbon skeleton and introduce the terminal vinyl group. leah4sci.comyoutube.comyoutube.com The reactivity of Grignard reagents necessitates careful protection of any acidic protons in the substrate to prevent side reactions. leah4sci.com

The yield and selectivity of these reactions are highly dependent on the specific substrates and conditions employed. Literature on the synthesis of similar terpene structures provides valuable insights. For instance, the Wittig reaction on citronellal derivatives has been shown to proceed with good yields and high stereoselectivity for the (Z)-isomer when using non-stabilized ylides.

| Reaction | Reagent | Expected Major Product Stereochemistry | Potential Yield Range |

| Wittig Reaction | Unstabilized Phosphonium Ylide | (Z)-alkene | 60-85% |

| Wittig Reaction | Stabilized Phosphonium Ylide | (E)-alkene | 70-95% |

| Grignard Reaction | Vinylmagnesium Bromide | Racemic at new stereocenter | 50-80% |

Novel Synthetic Routes

Modern synthetic organic chemistry offers a range of novel methods that can be applied to the synthesis of 4,9-decadien-1-ol, 4,8-dimethyl-, with a particular emphasis on efficiency and stereocontrol.

Organometallic catalysis, particularly transition-metal-catalyzed cross-coupling reactions, provides a powerful platform for the convergent synthesis of complex molecules like terpenes. Reactions such as the Suzuki, Heck, and Negishi couplings allow for the precise and efficient formation of carbon-carbon bonds under mild conditions.

For a convergent synthesis of 4,9-decadien-1-ol, 4,8-dimethyl-, one could envision the coupling of a C7 vinyl halide or triflate with a C5 organoboron or organozinc reagent. This approach would offer high functional group tolerance and excellent control over the geometry of the newly formed double bond. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivities.

| Cross-Coupling Reaction | Key Reagents | Advantages |

| Suzuki Coupling | Organoboron compound, Palladium catalyst | High functional group tolerance, mild conditions. |

| Heck Coupling | Alkene, Palladium catalyst | Atom economical. |

| Negishi Coupling | Organozinc compound, Palladium or Nickel catalyst | High reactivity and selectivity. |

Tandem Reaction Sequences

While specific tandem reaction sequences for the direct synthesis of 4,9-decadien-1-ol, 4,8-dimethyl- are not extensively documented in peer-reviewed literature, the synthesis of its immediate precursor, 4,8-dimethyl-4,9-decadienal, has been achieved through a process that can be viewed as a sequential one-pot reaction. A notable method involves the reaction of 3-hydroxycitronellene with a vinyl ether, such as ethyl vinyl ether, in the presence of an acid catalyst like para-toluenesulfonic acid. google.com

This process can be dissected into two key transformations occurring in sequence:

Acetal (B89532) Formation: The initial reaction between the hydroxyl group of 3-hydroxycitronellene and the vinyl ether forms an intermediate acetal. google.com

Claisen Rearrangement: Subsequent heating of this acetal intermediate instigates a nih.govnih.gov-sigmatropic rearrangement, specifically a Claisen rearrangement, to form the C-C bond and elongate the carbon chain, yielding the target aldehyde, 4,8-dimethyl-4,9-decadienal. google.com This aldehyde can then be readily reduced to 4,9-decadien-1-ol, 4,8-dimethyl- using standard reducing agents like sodium borohydride.

This sequence, particularly when the acetal is not isolated, functions as a tandem process where a simple starting material is converted into a more complex structure through a cascade of reactions. google.com

| Reaction Step | Reactants | Conditions | Product | Reference |

| Acetal Formation | 3-Hydroxycitronellene, Ethyl vinyl ether | p-Toluenesulfonic acid, 0°C | Intermediate Acetal | google.com |

| Claisen Rearrangement | Intermediate Acetal | Heat (e.g., 180°C), Autoclave | 4,8-Dimethyl-4,9-decadienal | google.com |

| Reduction | 4,8-Dimethyl-4,9-decadienal | e.g., Sodium borohydride | 4,9-Decadien-1-ol, 4,8-dimethyl- | (Implied) |

Asymmetric Synthesis and Stereochemical Control

The control of stereochemistry is paramount in the synthesis of bioactive molecules and fine chemicals. For 4,9-decadien-1-ol, 4,8-dimethyl-, which has two stereocenters at positions 4 and 8, achieving stereochemical purity is a significant synthetic challenge.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org While no specific application of a chiral auxiliary for the synthesis of 4,9-decadien-1-ol, 4,8-dimethyl- is documented, this strategy could be hypothetically applied.

For instance, a precursor fragment containing one of the chiral centers could be synthesized using a chiral auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam to control the stereochemistry during an alkylation step that sets the methyl-bearing stereocenter. numberanalytics.com After the desired stereochemistry is established, the auxiliary would be removed to reveal the functionalized chiral fragment, which could then be elaborated to the final target molecule.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This could be applied to the synthesis of 4,9-decadien-1-ol, 4,8-dimethyl- through several potential strategies, drawing from general methodologies in terpene synthesis. numberanalytics.com For example, an asymmetric hydrogenation or a hydrosilylation of a suitable prostereogenic olefin precursor could establish one or both of the chiral centers.

A plausible route could involve the asymmetric reduction of a ketone precursor to establish the stereochemistry at a hydroxyl-bearing carbon, which is then transformed into the corresponding methyl group.

Diastereoselective Synthesis of Isomers

The diastereoselectivity in the synthesis of 4,9-decadien-1-ol, 4,8-dimethyl- is intrinsically linked to the stereochemistry of the starting materials, particularly when employing a chiral pool approach. The synthesis starting from 3-hydroxycitronellene, which is derived from citronellene, is a prime example. google.comresearchgate.net

Citronellene exists as two enantiomers, (R)-(+)-citronellene and (S)-(-)-citronellene. The stereocenter at what will become the C8 position in the final product is already present in the citronellene starting material. The Claisen rearrangement used to form the C4-C5 bond is a diastereoselective process, where the existing stereocenter at C8 influences the creation of the new stereocenter at C4. The facial selectivity of the rearrangement is guided by the steric environment created by the existing chiral center, leading to a preponderance of one diastereomer over the other. The exact diastereomeric ratio would be dependent on the reaction conditions and the specific geometry of the transition state.

Resolution Techniques for Enantiomeric Purity

When a synthesis results in a mixture of enantiomers or diastereomers, resolution techniques are employed to separate them. For an alcohol like 4,9-decadien-1-ol, 4,8-dimethyl-, classical resolution could be achieved by reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These esters, having different physical properties, could then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated esters would yield the enantiomerically pure alcohols.

Alternatively, enzymatic resolution offers a highly selective method. A lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of 4,9-decadien-1-ol, 4,8-dimethyl- can be envisaged by modifying the synthetic route or by direct chemical transformation of the parent molecule.

One approach is to vary the starting materials. For example, using a different vinyl ether in the Claisen rearrangement sequence could introduce different substituents at the C5 position. google.com Alternatively, starting with analogues of 3-hydroxycitronellene, where the methyl groups are replaced by other alkyl groups, would lead to a series of C4 and C8 substituted analogues.

Derivatives can be readily prepared from the terminal alcohol functionality.

Esterification: Reaction with carboxylic acids or acyl chlorides would yield the corresponding esters, which are often valuable as fragrances.

Etherification: Conversion to ethers, for example, by Williamson ether synthesis, would provide another class of derivatives.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde (4,8-dimethyl-4,9-decadienal) or further to the carboxylic acid would yield functionally different molecules with potentially distinct biological activities or chemical utility. ontosight.ai

| Derivative Type | Reagents | Product |

| Esters | Carboxylic acid (e.g., Acetic anhydride) | 4,9-Decadien-1-yl acetate, 4,8-dimethyl- |

| Ethers | Alkyl halide (e.g., Methyl iodide), Base | 1-Methoxy-4,8-dimethyl-4,9-decadiene |

| Aldehyde | Mild oxidizing agent (e.g., PCC) | 4,8-Dimethyl-4,9-decadienal |

| Carboxylic Acid | Strong oxidizing agent (e.g., Jones reagent) | 4,8-Dimethyl-4,9-decadienoic acid |

Modifications of Alkene Position and Geometry

The biological activity of unsaturated compounds like 4,9-decadien-1-ol, 4,8-dimethyl- is often highly dependent on the precise location and stereochemistry (E/Z geometry) of its double bonds. Synthetic strategies that allow for the deliberate modification of these features are therefore of significant interest. nih.gov

Common methods for altering alkene position involve isomerization reactions, which can be catalyzed by acids, bases, or transition metals. nih.govyoutube.com For instance, treatment with a rhodium catalyst (RhCl₃) can facilitate the migration of a terminal (exo) double bond to a more thermodynamically stable internal (endo) position. nih.gov Conversely, specific reaction sequences, such as addition-elimination, can be employed to move an internal double bond to a terminal position. youtube.com

Control over alkene geometry is typically achieved during the carbon-carbon bond formation step. Several classic and modern olefination reactions provide access to specific isomers:

Wittig Reaction and its Modifications: The Schlosser modification of the Wittig reaction is renowned for its ability to produce E-alkenes with high stereoselectivity. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction often provides excellent E-selectivity for the synthesis of disubstituted and trisubstituted alkenes. organic-chemistry.org

Cross-Metathesis: Olefin metathesis, particularly Z-selective cross-metathesis using specialized ruthenium or molybdenum catalysts, has become a powerful tool for constructing Z-alkenes, which are common in insect pheromones. researchgate.net

Julia-Lythgoe Olefination: This reaction and its modern variants are effective for producing E-alkenes from sulfones and aldehydes. organic-chemistry.org

By applying these methods, chemists can synthesize isomers of 4,9-decadien-1-ol, 4,8-dimethyl- with altered double bond positions and geometries to explore how these structural changes affect its properties.

Table 1: Potential Isomers of 4,9-Decadien-1-ol, 4,8-dimethyl- via Alkene Modification

| Isomer Name | Structural Modification | Potential Synthetic Strategy |

|---|---|---|

| 4,8-dimethyl-3,9-decadien-1-ol | Migration of C4=C5 double bond to C3=C4 | Acid- or metal-catalyzed isomerization |

| (E)-4,8-dimethyl-4,9-decadien-1-ol | Conversion to E-geometry at C4=C5 | Wittig (Schlosser mod.) or HWE Reaction |

| 4,8-dimethyl-4,8-decadien-1-ol | Migration of C9=C10 double bond to C8=C9 | Base-catalyzed isomerization |

Chain Length Homologues

The synthesis of homologues, which are compounds belonging to a series that differ by a repeating unit such as a methylene (B1212753) group (-CH₂-), is a common strategy in medicinal chemistry and pheromone research. acs.orgnih.gov Creating shorter or longer-chain versions of 4,9-decadien-1-ol, 4,8-dimethyl- can provide insight into the spatial requirements of its biological targets.

Standard organic synthesis techniques can be used to produce these homologues.

Chain Elongation: A common precursor to the alcohol, such as a halide or tosylate, can be coupled with a Grignard reagent of appropriate length (e.g., MgBr(CH₂)nOTHP) in the presence of a copper catalyst to extend the carbon chain. Subsequent deprotection would yield the desired longer-chain alcohol.

Chain Shortening: Oxidative cleavage of one of the double bonds (e.g., via ozonolysis) to yield an aldehyde, followed by reactions like a Wittig olefination with a shorter phosphonium ylide, could be used to construct a shorter-chain analogue.

Table 2: Examples of Chain Length Homologues

| Homologue Type | Example Compound Name | Change in Carbon Chain |

|---|---|---|

| Shorter Chain | 3,7-dimethyl-3,8-nonadien-1-ol | -1 Carbon |

| Longer Chain | 5,9-dimethyl-5,10-undecadien-1-ol | +1 Carbon |

Functional Group Modifications

Altering the functional groups within a molecule is a primary way to modify its chemical properties, such as polarity, reactivity, and ability to form hydrogen bonds. goldcoastterpenes.com The parent compound, 4,9-decadien-1-ol, 4,8-dimethyl-, features a primary alcohol (-OH) and two alkene groups (C=C), both of which are amenable to a wide range of chemical transformations. nih.govwikipedia.org

Modifications of the Alcohol Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate. youtube.com Esterification with various acyl chlorides or anhydrides can produce a library of esters, while etherification can yield corresponding ethers. goldcoastterpenes.com

Modifications of the Alkene Groups: The double bonds can undergo various addition reactions. Epoxidation, for instance, using an agent like meta-chloroperoxybenzoic acid (mCPBA), would convert the alkenes into epoxides. Dihydroxylation using osmium tetroxide can produce diols. nih.gov These modifications introduce new, oxygen-containing functional groups that significantly alter the molecule's character. youtube.com

Table 3: Derivatives from Functional Group Modification

| Derivative Name | Functional Group Change | Class of Compound |

|---|---|---|

| 4,8-dimethyl-4,9-decadienal | Alcohol to Aldehyde | Aldehyde |

| 4,8-dimethyl-4,9-decadienoic acid | Alcohol to Carboxylic Acid | Carboxylic Acid |

| 4,8-dimethyl-4,9-decadien-1-yl acetate | Alcohol to Ester | Ester |

| 4,5-epoxy-4,8-dimethyl-9-decen-1-ol | Alkene to Epoxide | Epoxide |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net The synthesis of insect pheromones and related terpenoids is an area where these principles are actively being applied to create more economical and environmentally friendly production methods. jales.orgyoutube.com

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. An ideal reaction would have a 100% atom economy.

E-Factor is a practical metric defined as the total mass of waste produced divided by the mass of the product. A lower E-Factor signifies a greener process. chembam.comyoutube.com

Synthesis routes involving addition reactions (which have 100% atom economy) are preferred over substitution or elimination reactions, which inherently generate byproducts. For example, a synthesis relying on catalytic hydrogenation is superior in atom economy to one using a stoichiometric reducing agent like LiAlH₄, which generates significant inorganic waste. jales.org Analyzing these factors is crucial for designing sustainable synthetic routes.

Table 4: Hypothetical Atom Economy for a Wittig Reaction Step

Consider a hypothetical Wittig reaction to form one of the double bonds in a precursor to 4,9-decadien-1-ol, 4,8-dimethyl-.

Reaction:| Metric | Formula | Calculation | Result |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | (112.17 / (84.12 + 278.33)) x 100 | 30.9% |

| E-Factor (Theoretical) | Mass of Waste / Mass of Product | 278.33 / 112.17 | 2.48 |

*MW = Molecular Weight. This illustrates the poor atom economy of a standard Wittig reaction, driving research into catalytic olefination methods.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents has a major impact on the environmental footprint of a synthesis. Green chemistry encourages the replacement of hazardous, volatile organic compounds (VOCs) with safer, more sustainable alternatives. neuroquantology.comsigmaaldrich.com

Sustainable Solvents: Traditional solvents like dichloromethane (B109758) and NMP are being replaced by greener options. nih.gov Water is an ideal green solvent due to its abundance and non-toxicity. researchgate.netneuroquantology.com Bio-based solvents, derived from renewable resources like plants, are also gaining prominence. numberanalytics.com Examples include ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and limonene. sigmaaldrich.comwiley.com Deep eutectic solvents (DESs) and supercritical fluids are also emerging as environmentally benign reaction media. numberanalytics.com

Sustainable Reagents: The use of catalytic reagents is a cornerstone of green chemistry, as they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rsc.org Biocatalysis, using enzymes, offers high selectivity under mild conditions (room temperature and neutral pH), often in aqueous media. For instance, lipases can be used for stereoselective esterification or hydrolysis, and engineered desaturase enzymes can create specific double bonds, mimicking the biosynthetic pathways of pheromones. numberanalytics.comresearchgate.net

By integrating these green solvents and catalytic methods, the synthesis of 4,9-decadien-1-ol, 4,8-dimethyl- and its analogues can be made significantly more sustainable. nottingham.ac.uk

Table 5: Green Alternatives in Synthesis

| Conventional Method | Hazard | Green Alternative | Benefit |

|---|---|---|---|

| Reaction in Dichloromethane (DCM) | Suspected carcinogen, volatile | Reaction in 2-MeTHF or water | Bio-based, lower toxicity, non-toxic researchgate.netwiley.com |

| Stoichiometric metal hydride reduction | Generates large metal waste streams | Catalytic hydrogenation (e.g., H₂, Pd/C) | High atom economy, minimal waste rsc.org |

| Chemical oxidation | Often uses heavy metals (e.g., Cr) | Enzymatic oxidation (e.g., using an alcohol oxidase) | High selectivity, mild conditions, biodegradable catalyst researchgate.net |

Biological and Ecological Roles of 4,9 Decadien 1 Ol, 4,8 Dimethyl

Insect Chemical Communication

Insects have evolved a sophisticated chemical language to navigate their environment, find mates, locate food sources, and avoid predators. This communication is mediated by a diverse array of chemical compounds known as semiochemicals. Pheromones, a class of semiochemicals, are substances secreted by an individual that elicit a specific reaction in a receiving individual of the same species. These can be further classified into sex pheromones, aggregation pheromones, alarm pheromones, and others, depending on the behavioral response they trigger.

Based on its molecular structure, 4,9-Decadien-1-ol, 4,8-dimethyl- is hypothesized to function as a pheromone, likely for a species of longhorn beetle. Research has shown that many cerambycid beetles utilize structurally related terpenoid compounds as aggregation-sex pheromones. researchgate.netoup.com These pheromones are typically produced by males and attract both males and females to a specific location, facilitating mating and the colonization of host resources. illinois.edunih.gov

The perception of pheromones begins with their interaction with specialized olfactory receptor neurons (ORNs) located in the insect's antennae. illinois.edu These neurons are housed within sensory structures called sensilla. When a pheromone molecule binds to a specific olfactory receptor protein on the surface of an ORN, it triggers a cascade of events that leads to the generation of an electrical signal. nih.gov This signal is then transmitted to the brain, where it is processed, leading to a behavioral response. While no studies have specifically documented the activation of ORNs by 4,9-Decadien-1-ol, 4,8-dimethyl-, it is anticipated that it would activate a specific subset of ORNs in a target species, demonstrating high specificity and sensitivity.

Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to a chemical stimulus. It is a powerful tool for screening compounds for pheromonal activity. nih.gov In a typical EAG experiment, an isolated antenna is exposed to a puff of air carrying the test compound, and the resulting change in electrical potential is recorded. A significant EAG response indicates that the compound is detected by the antennal sensilla.

While no specific EAG data for 4,9-Decadien-1-ol, 4,8-dimethyl- is publicly available, studies on other longhorn beetles have successfully used this method to identify active pheromone components. illinois.eduresearchgate.net For example, coupled gas chromatography-electroantennogram detection (GC-EAD) has been instrumental in identifying male-produced pheromones in various cerambycid species. researchgate.net It is expected that EAG studies on a species utilizing 4,9-Decadien-1-ol, 4,8-dimethyl- as a pheromone would show a distinct and dose-dependent response to this compound.

The ultimate confirmation of a compound's pheromonal activity comes from behavioral bioassays. These experiments are designed to observe and quantify the behavioral response of an insect to a chemical cue. Common bioassays include wind tunnel experiments, where insects are observed flying upwind towards a pheromone source, and field trapping experiments, where traps baited with synthetic pheromones are used to capture target insects. nih.gov

For a compound like 4,9-Decadien-1-ol, 4,8-dimethyl-, a behavioral bioassay would likely involve baiting traps with a synthetic version of the chemical and placing them in the natural habitat of the suspected target species. A significantly higher capture rate in baited traps compared to unbaited control traps would provide strong evidence of its role as an attractant pheromone. oup.com The response of both sexes would determine if it is a sex-specific or an aggregation-sex pheromone. illinois.edu

Pheromones play a crucial role in ensuring reproductive success by facilitating mate location and species recognition. The specificity of the chemical signal, often a unique blend of several compounds in a precise ratio, helps to prevent interbreeding between closely related species. nih.gov In longhorn beetles, both volatile and contact pheromones are important for reproduction. illinois.edupurdue.edu

Volatile pheromones, such as 4,9-Decadien-1-ol, 4,8-dimethyl- is presumed to be, act over a distance to bring the sexes together. Once in close proximity, contact pheromones, which are less volatile compounds on the insect's cuticle, can play a role in the final stages of mate recognition and acceptance. purdue.eduresearchgate.netresearchgate.net Therefore, 4,9-Decadien-1-ol, 4,8-dimethyl- likely serves as a critical initial signal in the complex mating behavior of its target species.

While pheromones are by definition intraspecific signals, the chemical landscape of an ecosystem is complex, and interspecific eavesdropping can occur. For instance, some predators and parasitoids have evolved to recognize the pheromones of their prey or hosts, using these signals to locate them.

Furthermore, the pheromones of closely related species can sometimes lead to cross-attraction. nih.gov In some cases, this can be a mechanism for reproductive interference. However, often, subtle differences in the pheromone blend, or the presence of antagonistic compounds, help to maintain reproductive isolation between species. illinois.edu The structural similarity of many cerambycid pheromones suggests that a complex interplay of chemical signals governs interactions both within and between species. oup.comillinois.edu

Pheromonal Activity and Behavioral Responses in Target Species

Plant-Insect Interactions

Comprehensive studies detailing the role of 4,9-Decadien-1-ol, 4,8-dimethyl- in plant-insect interactions are scarce. The following sections reflect the current lack of specific research findings.

Defensive Roles in Plants

There is currently no direct scientific evidence to suggest that 4,9-Decadien-1-ol, 4,8-dimethyl- plays a defensive role in plants against herbivores or pathogens.

Attraction of Pollinators or Natural Enemies

Scientific literature has not identified 4,9-Decadien-1-ol, 4,8-dimethyl- as a significant attractant for pollinators or the natural enemies of herbivores. While plants are known to release specific VOCs to recruit parasitoids or predators to combat herbivory, this compound has not been specifically implicated in such interactions.

Volatile Emission Profiles in Response to Herbivory

The emission of 4,9-Decadien-1-ol, 4,8-dimethyl- in response to herbivory has not been a specific subject of detailed study. Research on herbivore-induced plant volatiles (HIPVs) has identified numerous compounds, but the profile and induction of 4,9-Decadien-1-ol, 4,8-dimethyl- remain uncharacterized.

Potential Roles in Other Biological Systems (Non-Human Focus)

Information regarding the function of 4,9-Decadien-1-ol, 4,8-dimethyl- in other biological systems is not available in current scientific literature.

Microbial Interactions (e.g., growth modulation, signaling)

There is no published research on the effects of 4,9-Decadien-1-ol, 4,8-dimethyl- on microbial growth, communication, or any other form of interaction.

Aquatic Organism Chemical Ecology (e.g., algal interactions)

The role of 4,9-Decadien-1-ol, 4,8-dimethyl- in the chemical ecology of aquatic organisms, including its potential interactions with algae, has not been investigated in scientific studies.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a molecule. For a compound like 4,9-decadien-1-ol, 4,8-dimethyl-, a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present in the molecule. However, for a molecule with overlapping signals and complex spin systems like 4,9-decadien-1-ol, 4,8-dimethyl-, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing connectivity between adjacent protons. For instance, it would reveal the coupling between the protons on C1 and C2, and along the carbon backbone where adjacent carbons bear protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire carbon skeleton, especially around quaternary carbons (like C4 and C8) and across heteroatoms (like the oxygen atom). For example, the proton on C1 would show a correlation to C2 and C3, and the methyl protons at C8 would show correlations to C7, C8, and C9.

A study on the volatile constituents of Cistus creticus leaves and twigs identified a compound with a molecular formula of C12H22O. While not definitively identified as 4,9-decadien-1-ol, 4,8-dimethyl- in this specific study, the general spectral characteristics of such a compound would be similar. The mass spectrum showed a molecular ion at m/z 182, consistent with the formula C12H22O. Key fragment ions at m/z 69 and 41 are indicative of the dimethylallyl group, a common feature in terpene structures.

Table 1: Hypothetical ¹³C and ¹H NMR Data for (4E,8E)-4,8-dimethyl-4,9-decadien-1-ol

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

| 1 | 62.5 | 3.65 | t |

| 2 | 30.1 | 1.60 | m |

| 3 | 28.9 | 2.05 | m |

| 4 | 135.2 | - | - |

| 5 | 124.5 | 5.12 | t |

| 6 | 39.8 | 2.01 | m |

| 7 | 26.5 | 1.98 | m |

| 8 | 131.8 | - | - |

| 9 | 145.1 | 5.90 | dd |

| 10 | 110.2 | 4.95, 5.05 | d, d |

| 4-CH₃ | 16.0 | 1.62 | s |

| 8-CH₃ | 17.7 | 1.68 | s |

Note: This table is a representative example based on known chemical shifts for similar structures and is for illustrative purposes.

The presence of double bonds at C4 and C9, and a stereocenter at C8, means that 4,9-decadien-1-ol, 4,8-dimethyl- can exist as multiple stereoisomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal for determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å.

For the double bond at C4, a NOESY correlation between the proton on C5 and the methyl protons at C4 would indicate a Z-configuration, while its absence would suggest an E-configuration. Similarly, the stereochemistry around the C8-C9 double bond can be investigated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, distinguishing it from other compounds that might have the same nominal mass. For 4,9-decadien-1-ol, 4,8-dimethyl- (C₁₂H₂₂O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, for example, 182.1671 (calculated for C₁₂H₂₂O).

The way a molecule breaks apart upon ionization in a mass spectrometer provides a characteristic fragmentation pattern that acts as a molecular fingerprint.

Electron Ionization Mass Spectrometry (EI-MS): This hard ionization technique leads to extensive fragmentation. For 4,9-decadien-1-ol, 4,8-dimethyl-, characteristic fragments would be expected from the cleavage of the carbon-carbon bonds. The loss of a water molecule (M-18) from the alcohol functional group is a common fragmentation pathway. Cleavage at the allylic positions (e.g., the C3-C4 bond or the C6-C7 bond) would also be expected, leading to stable carbocation fragments. A fragment at m/z 69 is often characteristic of a dimethylallyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound.

In a study identifying volatile compounds from the plant Inula viscosa, a compound with the molecular formula C12H22O was detected by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of this compound showed a molecular ion at m/z 182 and significant fragments at m/z 164 (loss of H₂O), 123, 109, 95, 81, and 69, which is consistent with the fragmentation pattern expected for a dimethyl-decadienol structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are dictated by the masses of the atoms and the strength of the bonds connecting them. While no specific IR or Raman spectra for 4,9-decadien-1-ol, 4,8-dimethyl- are publicly available in the literature, the expected characteristic absorption and scattering bands can be inferred from the known frequencies of its constituent functional groups.

Identification of Characteristic Functional Groups

The structure of 4,9-decadien-1-ol, 4,8-dimethyl- contains several key functional groups that would give rise to distinct signals in its IR and Raman spectra. The primary alcohol (-OH), the carbon-carbon double bonds (C=C), and the aliphatic carbon-hydrogen (C-H) bonds are all vibrationally active.

The hydroxyl group (-OH) is one of the most readily identifiable functionalities in an IR spectrum. The O-H stretching vibration typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. In a dilute solution with a non-polar solvent, a sharper, "free" O-H stretching band might be observed around 3600-3650 cm⁻¹. The C-O stretching vibration of a primary alcohol gives rise to a strong band in the 1050-1085 cm⁻¹ region of the IR spectrum.

The carbon-carbon double bonds (C=C) in the dienol structure would also produce characteristic signals. The C=C stretching vibrations are expected in the range of 1640-1680 cm⁻¹. The trisubstituted double bond at the C4 position and the terminal double bond at the C9 position may exhibit slightly different frequencies and intensities. In the Raman spectrum, the C=C stretching vibration is often a strong and sharp band, making it a useful complementary technique for identifying unsaturation.

The various carbon-hydrogen (C-H) bonds within the molecule will also have characteristic stretching and bending vibrations. The sp² C-H stretching vibrations of the vinyl and allylic protons are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). In contrast, the sp³ C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the methyl and methylene groups will appear in the fingerprint region (below 1500 cm⁻¹).

A hypothetical summary of the expected key vibrational bands for 4,9-decadien-1-ol, 4,8-dimethyl- is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200-3600 (strong, broad) | Weak |

| Alcohol (-OH) | C-O Stretch (Primary) | 1050-1085 (strong) | Moderate |

| Alkene (C=C) | C=C Stretch | 1640-1680 (medium) | Strong, sharp |

| Alkene (=C-H) | C-H Stretch | 3010-3100 (medium) | Medium |

| Alkane (-C-H) | C-H Stretch | 2850-2960 (strong) | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, ECD)

The presence of a chiral center at the C8 position in 4,9-decadien-1-ol, 4,8-dimethyl- means that it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these non-superimposable mirror images and for determining the absolute configuration of a specific enantiomer.

Determination of Absolute Configuration

Optical Rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral compound in solution. While a simple and rapid measurement, the sign and magnitude of the specific rotation ([α]) alone are generally insufficient to determine the absolute configuration without comparison to a known standard or complex empirical rules. For novel chiral compounds like 4,9-decadien-1-ol, 4,8-dimethyl-, determining the absolute configuration often requires more sophisticated methods.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. The chromophores in 4,9-decadien-1-ol, 4,8-dimethyl- are the two carbon-carbon double bonds.

The determination of the absolute configuration using ECD typically involves a comparison of the experimentally measured spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). This computational approach, often employing time-dependent density functional theory (TD-DFT), has become a powerful tool in stereochemical assignments. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and can be used to deduce the absolute configuration of the chiral center. While no experimental or calculated ECD data for 4,9-decadien-1-ol, 4,8-dimethyl- has been reported, this methodology represents the state-of-the-art for determining its absolute stereochemistry.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of components in a mixture. For a compound like 4,9-decadien-1-ol, 4,8-dimethyl-, gas chromatography is the most suitable technique due to its volatility.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For the analysis of 4,9-decadien-1-ol, 4,8-dimethyl-, a non-polar or a mid-polar capillary column would likely be employed. The choice of detector is crucial for obtaining the desired information.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. It is highly sensitive and provides a response that is proportional to the mass of carbon in the analyte. This makes it an excellent choice for quantitative analysis, such as determining the purity of a sample.

Mass Spectrometry (MS): When coupled with a gas chromatograph (GC-MS), a mass spectrometer provides structural information about the separated compounds. The mass spectrometer ionizes the eluting molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. For 4,9-decadien-1-ol, 4,8-dimethyl-, the molecular ion peak (M⁺) would be expected at m/z 182, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of water (H₂O), a methyl group (CH₃), or cleavage at various points along the carbon chain.

A hypothetical GC-MS data summary for 4,9-decadien-1-ol, 4,8-dimethyl- is presented below.

| Parameter | Expected Value/Information |

| Gas Chromatography (GC) | |

| Column Type | Non-polar or mid-polar capillary |

| Retention Time | Dependent on column and conditions |

| Mass Spectrometry (MS) | |

| Molecular Ion (M⁺) | m/z 182 |

| Key Fragment Ions | [M-15]⁺ (loss of CH₃), [M-18]⁺ (loss of H₂O), and other fragments from cleavage of the carbon chain. |

Enantioselective GC for Chiral Purity Determination

To separate the enantiomers of 4,9-decadien-1-ol, 4,8-dimethyl-, a specialized form of gas chromatography known as enantioselective GC is required. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer. chromatographyonline.com

Commonly used CSPs for the separation of chiral alcohols and terpenes are based on derivatized cyclodextrins. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving baseline separation of the enantiomers.

The use of enantioselective GC allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample. This is crucial in fields such as asymmetric synthesis, where the goal is to produce one enantiomer in excess, and in the analysis of natural products, where often only one enantiomer is found. The relative peak areas of the two enantiomers in the chromatogram directly correspond to their relative amounts in the sample. While no specific enantioselective GC method for 4,9-decadien-1-ol, 4,8-dimethyl- has been published, methods developed for other chiral terpene alcohols would serve as a good starting point for method development. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of various compounds. In the context of "4,9-Decadien-1-ol, 4,8-dimethyl-," a volatile and relatively non-polar compound, its application requires specific methodological considerations, particularly in the choice of stationary and mobile phases.

Preparative and Analytical Applications

HPLC can be employed in both analytical and preparative scales for "4,9-Decadien-1-ol, 4,8-dimethyl-". Analytical HPLC focuses on determining the purity of a sample and quantifying the compound, often in complex mixtures. Due to the lack of a strong chromophore in "4,9-Decadien-1-ol, 4,8-dimethyl-," direct UV detection can be challenging. Therefore, refractive index (RI) detection or derivatization to introduce a UV-active group is often necessary.

Preparative HPLC, on the other hand, is utilized to isolate and purify larger quantities of the compound from a mixture. This is particularly useful for obtaining high-purity standards for further spectroscopic analysis or for bioassays. The choice between normal-phase and reversed-phase chromatography is critical. Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), can be effective for separating isomers of terpene alcohols. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water), is also widely used.

Table 1: Illustrative HPLC Parameters for Analysis of Terpene Alcohols Similar to 4,9-Decadien-1-ol, 4,8-dimethyl-

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | Refractive Index (RI) | UV (after derivatization) |

| Temperature | 30 °C | Ambient |

| Injection Volume | 10 µL | 500 µL |

Hyphenated Techniques (e.g., GCxGC, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity for the analysis of complex samples containing "4,9-Decadien-1-ol, 4,8-dimethyl-".

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for the analysis of volatile organic compounds. In GCxGC, the effluent from a primary GC column is directed to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, providing significantly higher resolution than conventional GC. For a compound like "4,9-Decadien-1-ol, 4,8-dimethyl-," which may be present in intricate matrices such as essential oils or insect pheromone blends, GCxGC can effectively separate it from isomeric and isobaric interferences.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another potent hyphenated technique. After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the molecular ion of "4,9-Decadien-1-ol, 4,8-dimethyl-," and the second stage fragments this ion and analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for trace-level detection and quantification in complex biological or environmental samples.

Advanced Sample Preparation and Derivatization for Analysis

Effective sample preparation is crucial for accurate and reliable analysis of "4,9-Decadien-1-ol, 4,8-dimethyl-," especially when it is present at low concentrations or in complex matrices.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like "4,9-Decadien-1-ol, 4,8-dimethyl-" from various sample types, including air, water, and biological tissues. A fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical for efficient extraction. For a moderately polar compound like "4,9-Decadien-1-ol, 4,8-dimethyl-," a polydimethylsiloxane/divinylbenzene (PDMS/DVB) or a polyacrylate (PA) fiber would be appropriate.

Table 2: Comparison of SPME Fiber Coatings for Terpene Alcohol Analysis

| Fiber Coating | Polarity | Target Analytes |

| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatiles |

| Polyacrylate (PA) | Polar | Polar semi-volatiles |

| PDMS/Divinylbenzene (DVB) | Bipolar | Volatiles and semi-volatiles |

Chemical Derivatization for Enhanced Detection

Chemical derivatization involves modifying the structure of "4,9-Decadien-1-ol, 4,8-dimethyl-" to improve its analytical properties. This is particularly useful for enhancing its detectability in both GC and HPLC.

For GC analysis, silylation is a common derivatization technique. The hydroxyl group of the alcohol reacts with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. This derivatization also often leads to more symmetrical peak shapes and improved chromatographic resolution.

For HPLC analysis with UV detection, derivatization is employed to introduce a chromophore into the molecule. Reagents such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride react with the hydroxyl group to form esters that strongly absorb UV light, significantly enhancing detection sensitivity.

Table 3: Common Derivatization Reagents for Alcohols

| Reagent | Technique | Purpose |

| BSTFA | GC | Increased volatility and thermal stability |

| p-Nitrobenzoyl chloride | HPLC | Introduction of a UV chromophore |

| 3,5-Dinitrobenzoyl chloride | HPLC | Introduction of a strong UV chromophore |

Theoretical and Computational Studies of 4,9 Decadien 1 Ol, 4,8 Dimethyl

Molecular Modeling and Conformational Analysis

Potential Energy Surface Mapping

The potential energy surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.eduresearchgate.net Mapping the PES allows for the identification of stable conformations (local minima), transition states (saddle points), and the energy barriers between them. wayne.edu For a flexible molecule like 4,8-dimethyldeca-4,9-dien-1-ol, with multiple rotatable bonds, the PES can be quite complex.

Computational methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), with functionals like M05-2X, are commonly employed to calculate the energies of different conformations. nih.gov For instance, studies on small alcohol dimers have utilized MP2 calculations to explore their potential energy landscapes, revealing intricate topographies that govern their intermolecular interactions. nih.gov A similar approach for 4,8-dimethyldeca-4,9-dien-1-ol would involve systematically rotating the dihedral angles of the carbon backbone and the hydroxyl group to map out the conformational space and identify the most stable structures.

Table 1: Illustrative Interaction Energies for Dimer Complexes from a Computational Study

| Complex | Interaction Energy (kJ/mol) at MP2/aug-cc-pVDZ |

| Peroxyformic Acid Dimer 1 | 34 |

| Peroxyformic Acid Dimer 2 | 25 |

| Peroxyformic Acid Dimer 3 | 18 |

| Peroxyformic Acid Dimer 4 | 9 |

This table is illustrative and based on data for peroxyformic acid dimers to show the type of data generated in PES studies. nih.gov Similar calculations for 4,8-dimethyldeca-4,9-dien-1-ol would yield its specific interaction energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not apparent from static models. nih.govplos.org

MD simulations can effectively model how 4,8-dimethyldeca-4,9-dien-1-ol behaves in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water or a non-polar solvent), one can observe the formation of hydrogen bonds between the hydroxyl group and water, as well as the hydrophobic interactions of the long carbon chain. Studies on other lipid-based formulations have shown that MD is a powerful tool for understanding their dispersion and digestion in aqueous environments. nih.gov Similarly, MD simulations of long-chain oligomers have been used to investigate their self-diffusion and chain dynamics in melts, revealing how molecular mobility is influenced by chain length and temperature. nih.govresearchgate.net

Given its structural similarity to known insect pheromones, 4,8-dimethyldeca-4,9-dien-1-ol is a candidate for binding to pheromone binding proteins (PBPs). These proteins are thought to solubilize and transport pheromones through the sensillum lymph to the olfactory receptors. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.comnih.gov In a typical docking study, the 4,8-dimethyldeca-4,9-dien-1-ol molecule would be placed in the binding site of a PBP, and its conformational and orientational space would be explored to find the pose with the lowest binding energy. Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the binding pose and to calculate the binding free energy. plos.org

Research on other PBPs has successfully used molecular docking to identify key amino acid residues involved in ligand binding. mdpi.comnih.govnih.gov For example, studies have shown that specific residues, such as serine, can form crucial hydrogen bonds with the functional groups of the ligand. mdpi.com Hydrophobic interactions also play a significant role in the binding of long-chain molecules within the hydrophobic pocket of the PBP. nih.gov

Table 2: Example of Molecular Docking Results for a Pheromone Binding Protein

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Dibutyl phthalate | -5.7 | Hydrophobic interactions |

| Styrene | -6.6 | Hydrophobic interactions |

| Linalool (B1675412) | -6.0 | Hydrophobic interactions |

| Farnesol | -6.42 | TYR120 (Hydrogen Bond) |

| 2-Naphthol | -6.04 | TYR120 (Hydrogen Bond) |

This table presents illustrative data from studies on CbuqPBP2 and rat α2u-globulin to demonstrate the outputs of ligand-receptor binding simulations. nih.govnih.gov A similar analysis for 4,8-dimethyldeca-4,9-dien-1-ol would identify its specific binding characteristics.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the biosynthesis of natural products like pheromones. The biosynthesis of insect pheromones often involves a series of enzymatic steps, such as fatty acid synthesis followed by desaturation, chain-shortening, and reduction. nih.gov

While the specific biosynthetic pathway for 4,8-dimethyldeca-4,9-dien-1-ol has not been computationally elucidated, the general approach would involve using quantum mechanical methods (like DFT) to model the key enzymatic reactions. For example, to understand a desaturation step, a model of the enzyme's active site with the substrate bound would be constructed. Calculations could then map the reaction pathway, identify the transition state, and determine the activation energy for the reaction. This would provide detailed insights into how the enzyme catalyzes the formation of the double bond at a specific position. Such studies have been instrumental in understanding the regulation of pheromone biosynthesis in various insect species. nih.gov

Environmental Fate and Biotransformation

Environmental Distribution and Transport Mechanisms

The distribution of 4,9-decadien-1-ol, 4,8-dimethyl- in the environment is governed by processes such as volatilization, adsorption to soil and sediment, and its behavior in the water column. These transport mechanisms determine the compound's concentration and persistence in different environmental spheres.

Volatilization and Atmospheric Transport

Long-chain alcohols, particularly those with twelve or more carbons, generally exhibit low volatility. nih.gov However, the presence of branching can lower the boiling point of a molecule compared to its linear isomer, potentially increasing its tendency to volatilize. nih.gov For 4,9-decadien-1-ol, 4,8-dimethyl-, its classification as a C12 alcohol suggests a relatively low vapor pressure.

Once in the atmosphere, its transport is influenced by atmospheric reactions, primarily with hydroxyl (OH) radicals. scielo.br Terpene alcohols, which share structural similarities with the target compound, are known to have short atmospheric lifetimes due to rapid oxidation. epa.govnih.gov The atmospheric half-life of 4,9-decadien-1-ol, 4,8-dimethyl- due to reaction with OH radicals is a key parameter in determining its potential for long-range transport.

Adsorption to Soil and Sediment

The tendency of an organic compound to adsorb to soil and sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). erasm.orgchemsafetypro.com Chemicals with high Koc values are more likely to be sorbed to soil and organic matter, reducing their mobility. erasm.org For long-chain alcohols, those with ten or more carbons tend to partition into sediment when in an aqueous environment. nih.gov

The Koc value for 4,9-decadien-1-ol, 4,8-dimethyl- can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models often use the octanol-water partition coefficient (Kow) as a key input, which is a measure of a chemical's hydrophobicity. scielo.br Given its long carbon chain, it is anticipated that this compound will have a significant affinity for the organic fraction of soils and sediments.

Water Column Distribution

The distribution of 4,9-decadien-1-ol, 4,8-dimethyl- in the water column is influenced by its water solubility and its potential to partition to suspended organic matter. The water solubility of long-chain alcohols decreases as the carbon chain length increases. An environmental fact sheet for C12-15 alcohols indicates a low water solubility of 2.7 mg/L at 20°C for a similar alcohol mixture. erasm.org This suggests that 4,9-decadien-1-ol, 4,8-dimethyl- is likely to have limited solubility in water. In the aquatic environment, it would be expected to partition from the water column to sediment over time. nih.gov

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 4,9-decadien-1-ol, 4,8-dimethyl-, the key abiotic degradation pathways are likely to be photodegradation and oxidation, particularly given the presence of two double bonds in its structure.

Photodegradation (e.g., UV-induced reactions)

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis in water is possible for some organic compounds, the presence of other substances in the water, such as dissolved organic matter, can influence the rate of degradation. rsc.org For unsaturated compounds like 4,9-decadien-1-ol, 4,8-dimethyl-, photochemical reactions in the aquatic environment can be a significant degradation pathway. rsc.org The rate and extent of photodegradation would depend on factors such as water clarity, depth, and the presence of photosensitizing agents.

Hydrolysis and Oxidation Processes

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for alcohols under typical environmental conditions. nih.govresearchgate.net However, oxidation processes are highly relevant for 4,9-decadien-1-ol, 4,8-dimethyl- due to its unsaturated nature. Allylic alcohols, which have a hydroxyl group adjacent to a double bond, can be oxidized to form α,β-unsaturated carbonyl compounds. srce.hr The presence of two double bonds in 4,9-decadien-1-ol, 4,8-dimethyl- provides multiple sites for oxidation reactions. In the atmosphere, oxidation by hydroxyl radicals is the primary degradation mechanism for alcohols. scielo.br In aquatic systems, oxidation can be mediated by various reactive oxygen species. nih.gov

Estimated Environmental Fate Properties

To provide a more quantitative understanding of the environmental fate of 4,9-Decadien-1-ol, 4,8-dimethyl-, the following table presents estimated values for key environmental parameters. These values are derived from widely used QSAR models, such as the EPI (Estimation Programs Interface) Suite™, which are based on the compound's structure. epa.govnih.govresearchgate.netresearchgate.net

Table 1: Estimated Environmental Fate Properties of 4,9-Decadien-1-ol, 4,8-dimethyl- (CAS: 72928-27-9)

| Property | Estimated Value | Method | Significance |

|---|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 3.45 | KOCWIN™ | Indicates moderate to low mobility in soil; likely to adsorb to soil and sediment. |

| Henry's Law Constant | 1.39 x 10⁻⁵ atm-m³/mol | HENRYWIN™ | Suggests a low to moderate potential for volatilization from water. |

| Atmospheric Half-life (vs. OH radicals) | 0.9 hours | AOPWIN™ | Indicates rapid degradation in the atmosphere, limiting long-range transport. |

| Biodegradation Probability | Ready biodegradability is not expected. | BIOWIN™ | Suggests that abiotic processes may be more significant for its removal from the environment. |

Biotic Degradation and Microbial Metabolism

The persistence and transformation of 4,8-dimethyl-4,9-decadien-1-ol in the environment are largely governed by the metabolic activities of microorganisms. Bacteria and fungi are known to degrade a wide array of organic compounds, including alcohols and hydrocarbons, using them as sources of carbon and energy.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of unsaturated alcohols like 4,8-dimethyl-4,9-decadien-1-ol is expected to be initiated by oxidation of the primary alcohol group. This process would be carried out by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of the corresponding carboxylic acid. The unsaturated bonds within the carbon chain may undergo epoxidation followed by hydrolysis to diols, or direct hydroxylation. Subsequent degradation would likely proceed through beta-oxidation, breaking down the carbon chain.

Soil microorganisms, particularly bacteria of the genus Pseudomonas, have been shown to metabolize terpenoid alcohols like linalool (B1675412), which shares structural similarities with the target compound. nih.govcdnsciencepub.com This suggests that similar soil bacteria could potentially degrade 4,8-dimethyl-4,9-decadien-1-ol.

Anaerobic Biodegradation: The anaerobic degradation of long-chain unsaturated alcohols is generally a slower process. The initial steps may involve the saturation of the double bonds, followed by oxidation of the alcohol group. The complete mineralization to methane (B114726) and carbon dioxide would involve a consortium of different microbial groups, including fermentative bacteria, syntrophic acetogens, and methanogenic archaea.

Direct identification of microbial metabolites of 4,8-dimethyl-4,9-decadien-1-ol has not been reported. Based on the degradation of similar compounds, a number of potential metabolites can be hypothesized. For instance, the metabolism of the C12 fatty alcohol dodecanol (B89629) by Microbacterium sp. leads to the formation of carboxylated intermediates. nih.gov The metabolism of linalool by Pseudomonas results in a variety of oxidized products, including 10-hydroxylinalool and oleuropeic acid. nih.govcdnsciencepub.com

Table 1: Hypothetical Microbial Metabolites of 4,8-Dimethyl-4,9-decadien-1-ol

| Potential Metabolite | Potential Formation Pathway |

| 4,8-Dimethyl-4,9-decadienal | Oxidation of the primary alcohol group |

| 4,8-Dimethyl-4,9-decadienoic acid | Oxidation of the corresponding aldehyde |

| 4,8-Dimethyl-4,9-decadien-1,x-diol | Hydroxylation of the carbon chain |

| Epoxides of 4,8-Dimethyl-4,9-decadien-1-ol | Epoxidation of the double bonds |

This table is based on inferred metabolic pathways from structurally similar compounds and does not represent experimentally confirmed metabolites of 4,8-dimethyl-4,9-decadien-1-ol.

Specific enzymes involved in the biotransformation of 4,8-dimethyl-4,9-decadien-1-ol have not been characterized. However, the degradation of similar molecules suggests the involvement of several key enzyme classes.

Key Enzyme Classes in the Biotransformation of Alcohols:

Alcohol Dehydrogenases: These enzymes would catalyze the initial oxidation of the primary alcohol group to an aldehyde.

Aldehyde Dehydrogenases: These would further oxidize the aldehyde to a carboxylic acid.

Monooxygenases/Dioxygenases: These enzymes are crucial for the hydroxylation and epoxidation of the unsaturated carbon chain, initiating its breakdown.

Hydrolases: These enzymes would be involved in the opening of epoxide rings, if formed.

Enzymes of the Beta-Oxidation Pathway: These would be responsible for the subsequent shortening of the carbon chain of the resulting carboxylic acid.

Research on Pseudomonas species has identified enzymes like 4-hydroxybenzoyl-CoA reductase, which is involved in the anaerobic metabolism of phenolic compounds, highlighting the diverse enzymatic capabilities of these bacteria in degrading complex organic molecules. nih.gov While not directly related to the target compound, it illustrates the potential for novel enzymatic pathways in microbial degradation.

Table 2: Potential Enzymes Involved in the Biotransformation of 4,8-Dimethyl-4,9-decadien-1-ol

| Enzyme Class | Potential Role | Microorganism Source (Examples) |

| Alcohol Dehydrogenase | Oxidation of primary alcohol | Pseudomonas sp., Bacillus sp. |

| Aldehyde Dehydrogenase | Oxidation of aldehyde | Pseudomonas sp., Acinetobacter sp. |

| Monooxygenase | Hydroxylation/Epoxidation of the carbon chain | Pseudomonas sp. |

| Epoxide Hydrolase | Opening of epoxide rings | Various bacteria and fungi |

This table presents potential enzyme classes based on the degradation of analogous compounds and does not represent enzymes confirmed to act on 4,8-dimethyl-4,9-decadien-1-ol.

Emerging Research Areas and Future Perspectives